molecular formula C5H8BrN B1265816 5-Bromopentanenitrile CAS No. 5414-21-1

5-Bromopentanenitrile

Cat. No. B1265816
CAS RN: 5414-21-1
M. Wt: 162.03 g/mol
InChI Key: NWWWGAKVHCSAEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromopentanenitrile and its derivatives, such as 5-bromopenta-2,4-diynenitrile, has been reported through high-yielding procedures. Notably, a straightforward synthesis method leading to the high-yielding production of 5-bromopenta-2,4-diynenitrile has been developed. This compound demonstrates unique reactivity towards terminal alkynes in the presence of copper and palladium co-catalysts, leading to the formation of diene and benzofulvene scaffolds with unprecedented structures verified by X-ray crystallography. Theoretical calculations suggest that the benzofulvene formation follows a hexa-dehydro Diels-Alder (HDDA)-type mechanism, highlighting an example of unanticipated reactivity enhancing chemical complexity (Kerisit et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Bromopentanenitrile (BrC5N) is a versatile compound used in the synthesis of various organic structures. Kerisit et al. (2019) reported the synthesis of BrC5N from commercially available compounds, highlighting its role in forming polyfunctional carbon-rich scaffolds. This process involves reactions with secondary amines and terminal alkynes, leading to the creation of substituted dienes, demonstrating BrC5N's utility in complex organic synthesis (Kerisit et al., 2019).

Fluorescent and Colorimetric Probe Development

Diana et al. (2020) developed a new fluorescent and colorimetric pH probe using a derivative of 5-bromopentanenitrile. This probe, known for its high water solubility and stability, is effective in monitoring acidic and alkaline solutions, demonstrating the compound's potential in pH sensing and intracellular pH imaging (Diana et al., 2020).

Novel Synthesis of Organic Compounds

D’hooghe et al. (2008) utilized a derivative of 5-bromopentanenitrile in the synthesis of 2-aminopentanedinitriles, which were then transformed into other valuable organic compounds like 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. This study highlights the compound's role in synthesizing novel organic structures with potential applications in medicinal chemistry and material science (D’hooghe et al., 2008).

Catalytic Applications and Material Synthesis

Fan Ying (2002) explored the synthesis of bromopentane using 1-pentanol and Br-containing substances with a solid Mo-Ni catalyst. This research underscores the utility of bromopentanenitrile derivatives in catalysis and material synthesis, particularly in producing bromopentane efficiently (Fan Ying, 2002).

Drug Discovery and Pharmacokinetic Studies

Doak et al. (2014) and (2016) discuss the applications of 5-bromopentanenitrile derivatives in drug discovery, particularly in the context of the "rule of 5" which guides the design of compounds with high oral absorption. Their studies reveal that derivatives of 5-bromopentanenitrile can be designed to enhance bioavailability, thus playing a crucial role in the development of orally active pharmaceuticals (Doak et al., 2014); (Doak et al., 2016).

Safety And Hazards

5-Bromopentanenitrile is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

5-bromopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWWGAKVHCSAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202487
Record name 5-Bromopentanenitrile
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Molecular Weight

162.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopentanenitrile

CAS RN

5414-21-1
Record name 5-Bromovaleronitrile
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Record name 5-Bromopentanenitrile
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Record name 5414-21-1
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Record name 5-Bromopentanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
M Malik, S Jarosz, A Zawisza - Carbohydrate Chemistry: Proven …, 2017 - books.google.com
… of (2S, 3S, 4S)-2, 3, 4-tri-O-benzyl5-bromopentanenitrile (4) from 2, 3, 4-tri-O-benzyl-d-ribo-… As a result,(2S, 3S, 4S)-2, 3, 4-tribenzyloxy-5-bromopentanenitrile 4 is formed in good yield (…
Number of citations: 0 books.google.com
M Schmidt, B Esser - Chemical Communications, 2021 - pubs.rsc.org
… PA-PhPT, PA-C4-PhPT and PA-C4-PT as cavity-bound photoredox catalysts and used these in the reductive debromination of ethyl 4-bromobutanoate and 5-bromopentanenitrile. The …
Number of citations: 11 pubs.rsc.org
M Malik, S Jarosz, A Zawisza - Carbohydrate Chemistry, 2017 - taylorfrancis.com
A group of polyhydroxylated compounds bearing an endocyclic nitrogen atom, widely occurring in nature, is known as imino sugars. 1 They may act as therapeutic agents against …
Number of citations: 0 www.taylorfrancis.com
AJ Corraz, SL Dax, NK Dunlap… - Journal of medicinal …, 1992 - ACS Publications
… ) chlorobenzene, followed by H2-Pd reductionof product double bond; 17.1 g, 100 mmol) in DMF (200 mL) were added NaH (50%, 4.8 g, 100 mmol), KI (5 g), and 5-bromopentanenitrile …
Number of citations: 76 pubs.acs.org
MB Tait, S Butterworth, J Clayden - Organic letters, 2015 - ACS Publications
… In the first, 5-bromopentanenitrile 5 was treated with an aryllithium to give imine 6. (32) N-Acylation (33) with a series of aryl isocyanates and methylation gave the urea derivatives 1, in …
Number of citations: 45 pubs.acs.org
R Akué-Gédu, B Letribot, E Saugues, E Debiton… - Bioorganic & medicinal …, 2012 - Elsevier
… Thus, compound 1 8 was first alkylated with 5-bromopentanenitrile in the presence of potassium tert-butoxide. Subsequent benzenesulfonyl group deprotection using NaOH in H 2 O/…
Number of citations: 38 www.sciencedirect.com
Y Song, G Feng, C Sun, Q Liang, L Wu… - … A European Journal, 2021 - Wiley Online Library
… In order to verify the hypothesis, we used 5-bromopentanenitrile to soak the prepared 2DP TPAZ+TAPB film. The binding constant (K a ) of 5-bromopentanenitrile and pillar[5]arene is …
M Tang, B Chu, X Chang - Chemistry–An Asian Journal, 2018 - Wiley Online Library
… Under the same reaction conditions, compounds 9 b–9 j were readily obtained by using 5-bromopentanenitrile, 4-chlorobutyronitrile, bromoacetone, and ethyl bromoacetate (Scheme 3)…
Number of citations: 4 onlinelibrary.wiley.com
RW Harper, DK Herron, NG Bollinger… - Journal of medicinal …, 1992 - ACS Publications
… The tetrazole (14.5 g,71 mmol) was combined with 10.0 mL (85 mmol) of 5-bromopentanenitrile, 12.0 g (87 mmol) of potassium carbonate, and 3.0 g (catalytic) of potassium iodide in …
Number of citations: 22 pubs.acs.org
S Vadon, J Custot, JL Boucher… - Journal of the Chemical …, 1996 - pubs.rsc.org
… The mixture was stirred at 0 "C for 0.5 h and then cooled to -40 "C and treated with 5-bromopentanenitrile (5-bromovaleronitrile; Lancaster; 2.8 cm3, 24 mmol). After being stirred for 1.5 …
Number of citations: 29 pubs.rsc.org

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